molecular formula C21H23NO3 B13989898 2-(6-(Benzyloxy)hexyl)isoindoline-1,3-dione

2-(6-(Benzyloxy)hexyl)isoindoline-1,3-dione

Cat. No.: B13989898
M. Wt: 337.4 g/mol
InChI Key: WBFNMGSFDBBBPT-UHFFFAOYSA-N
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Description

2-[6-(Phenylmethoxy)hexyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes a phenylmethoxy group and an isoindole dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(Phenylmethoxy)hexyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting with the preparation of the isoindole dione core. This can be achieved through the reaction of phthalic anhydride with an amine, followed by the introduction of the phenylmethoxyhexyl group through a series of substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The final product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-[6-(Phenylmethoxy)hexyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify its structure.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to a diverse array of compounds.

Scientific Research Applications

2-[6-(Phenylmethoxy)hexyl]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-[6-(Phenylmethoxy)hexyl]-1H-isoindole-1,3(2H)-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-[6-(2-Phenyl-1H-benzimidazol-1-yl)hexyl]-1H-isoindole-1,3(2H)-dione: This compound has a similar core structure but includes a benzimidazole group instead of a phenylmethoxy group.

    2,2’-[6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diyl]bis{5-[(2-ethylhexyl)oxy]phenol}: Another structurally related compound with different functional groups.

Uniqueness

What sets 2-[6-(Phenylmethoxy)hexyl]-1H-isoindole-1,3(2H)-dione apart is its specific combination of functional groups, which confer unique chemical properties and potential applications. Its ability to undergo a variety of chemical reactions and its potential in diverse fields of research make it a compound of significant interest.

Properties

Molecular Formula

C21H23NO3

Molecular Weight

337.4 g/mol

IUPAC Name

2-(6-phenylmethoxyhexyl)isoindole-1,3-dione

InChI

InChI=1S/C21H23NO3/c23-20-18-12-6-7-13-19(18)21(24)22(20)14-8-1-2-9-15-25-16-17-10-4-3-5-11-17/h3-7,10-13H,1-2,8-9,14-16H2

InChI Key

WBFNMGSFDBBBPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCCCCCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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